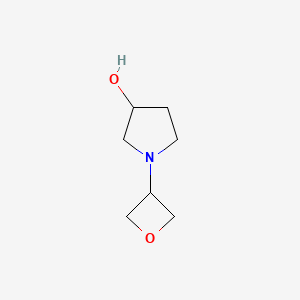
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral compound that features both an oxetane ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol typically involves the formation of the oxetane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve the following steps:
Formation of the Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxyalkyl halide, under basic conditions.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or amino halide precursor.
Coupling of the Rings: The final step involves coupling the oxetane and pyrrolidine rings, which can be achieved through various methods such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could yield various alkyl or acyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological processes it affects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: The enantiomer of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol.
1-(oxetan-3-yl)pyrrolidin-3-one: A similar compound with a ketone group instead of a hydroxyl group.
1-(oxetan-3-yl)pyrrolidine: A similar compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an oxetane and a pyrrolidine ring
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(oxetan-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2 |
Clé InChI |
ORVAJNOIYUPTSI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















